molecular formula C46H33N10Na3O13S3 B12763004 2,7-Naphthalenedisulfonic acid, 5-((2-amino-4-hydroxyphenyl)azo)-3-((4'-((7-((2-amino-4-hydroxyphenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, sodium salt CAS No. 57167-02-9

2,7-Naphthalenedisulfonic acid, 5-((2-amino-4-hydroxyphenyl)azo)-3-((4'-((7-((2-amino-4-hydroxyphenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, sodium salt

Cat. No.: B12763004
CAS No.: 57167-02-9
M. Wt: 1099.0 g/mol
InChI Key: LREDBJJBTDPNPN-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 260-603-1 involves multiple steps, starting with the diazotization of 2-amino-4-hydroxyphenyl compounds. This is followed by coupling reactions with naphthalene derivatives under controlled pH and temperature conditions. The final product is obtained through sulfonation and subsequent neutralization with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods: Industrial production of EINECS 260-603-1 typically involves large-scale batch processes. The key steps include:

  • Diazotization: Reacting the amine group with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then coupled with naphthalene derivatives in an alkaline medium.
  • Sulfonation: Introducing sulfonic acid groups to enhance solubility and dye properties.
  • Neutralization: The final product is neutralized with sodium hydroxide to form the tetrasodium salt.

Types of Reactions:

    Oxidation: EINECS 260-603-1 can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: The azo groups in the compound can be reduced to amines under specific conditions using reducing agents like sodium dithionite.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Functionalized derivatives with different substituents on the naphthalene ring.

Scientific Research Applications

EINECS 260-603-1 has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of EINECS 260-603-1 primarily involves its interaction with biological molecules through its azo and sulfonic acid groups. These interactions can lead to changes in the structure and function of proteins and other macromolecules. The compound can also act as a redox agent, participating in electron transfer reactions that can affect cellular processes.

Molecular Targets and Pathways:

    Proteins: Binding to amino acid residues, leading to conformational changes.

    Enzymes: Inhibition or activation of enzymatic activity through redox reactions.

    Cellular Pathways: Modulation of signaling pathways through interaction with key molecules.

Comparison with Similar Compounds

EINECS 260-603-1 is unique due to its complex structure and multiple azo groups, which confer distinct dyeing properties. Similar compounds include:

    2,7-Naphthalenedisulfonic acid, 4-((2-amino-4-hydroxyphenyl)azo)-: A simpler azo dye with fewer azo groups.

    1,5-Naphthalenedisulfonic acid, 3-((2-amino-4-hydroxyphenyl)azo)-: Another azo dye with different substitution patterns on the naphthalene ring.

Uniqueness: EINECS 260-603-1 stands out due to its high solubility, vibrant color, and stability, making it highly valuable in various industrial and research applications.

Properties

CAS No.

57167-02-9

Molecular Formula

C46H33N10Na3O13S3

Molecular Weight

1099.0 g/mol

IUPAC Name

trisodium;5-[(2-amino-4-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(2-amino-4-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C46H36N10O13S3.3Na/c1-22-13-24(4-9-35(22)50-55-43-40(71(64,65)66)16-26-3-6-28(18-32(26)45(43)59)49-52-37-11-7-29(57)19-33(37)47)25-5-10-36(23(2)14-25)51-56-44-41(72(67,68)69)17-27-15-31(70(61,62)63)21-39(42(27)46(44)60)54-53-38-12-8-30(58)20-34(38)48;;;/h3-21,57-60H,47-48H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3

InChI Key

LREDBJJBTDPNPN-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)O)N)S(=O)(=O)[O-])C)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)O)N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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